9H-Carbazole, 3-iodo-9-methyl- 9H-Carbazole, 3-iodo-9-methyl-
Brand Name: Vulcanchem
CAS No.: 115777-53-2
VCID: VC15613049
InChI: InChI=1S/C13H10IN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3
SMILES:
Molecular Formula: C13H10IN
Molecular Weight: 307.13 g/mol

9H-Carbazole, 3-iodo-9-methyl-

CAS No.: 115777-53-2

Cat. No.: VC15613049

Molecular Formula: C13H10IN

Molecular Weight: 307.13 g/mol

* For research use only. Not for human or veterinary use.

9H-Carbazole, 3-iodo-9-methyl- - 115777-53-2

Specification

CAS No. 115777-53-2
Molecular Formula C13H10IN
Molecular Weight 307.13 g/mol
IUPAC Name 3-iodo-9-methylcarbazole
Standard InChI InChI=1S/C13H10IN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3
Standard InChI Key UMCVEEUYGKMYLI-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

9H-Carbazole, 3-iodo-9-methyl- belongs to the carbazole family, a class of heterocyclic aromatic compounds containing a fused indole and benzene ring system. The iodine substituent at the 3-position introduces steric and electronic effects that influence reactivity, while the methyl group at the 9-position enhances solubility in organic solvents . Key molecular descriptors include:

PropertyValueSource
IUPAC Name3-iodo-9-methylcarbazole
Molecular FormulaC₁₃H₁₀IN
Molecular Weight307.13 g/mol
Exact Mass306.986 g/mol
Canonical SMILESCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31
LogP (Partition Coefficient)3.936

The compound’s planar structure and extended π-system facilitate interactions with biological targets and electronic materials, making it valuable for optoelectronic applications .

Synthesis and Optimization Strategies

Direct Alkylation of 3-Iodocarbazole

A widely reported synthesis involves the methylation of 3-iodocarbazole using iodomethane under basic conditions. In a representative procedure :

  • Reagents: 3-Iodocarbazole (1 eq), iodomethane (1.2 eq), potassium tert-butoxide (1.5 eq), THF solvent.

  • Conditions: Reaction at 60°C for 1 hour under nitrogen atmosphere.

  • Yield: >99% after precipitation and washing with methanol .

This method benefits from high atom economy and scalability, though purification may require column chromatography for industrial-scale production.

Vilsmeier-Haack Formylation

The iodine substituent’s directing effects enable regioselective functionalization. For instance, Vilsmeier-Haack formylation of 9H-carbazole, 3-iodo-9-methyl- yields 3-formyl-6-iodo-9-methylcarbazole :

  • Reagents: POCl₃ (2 eq), DMF (7.25 mL per 10 mmol substrate).

  • Conditions: 120°C for 3 hours, followed by extraction with ethyl acetate.

  • Yield: 62% after silica gel chromatography .

This reaction demonstrates the compound’s utility in introducing electrophilic groups for further derivatization.

Physicochemical Properties and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

  • δ 8.39 (s, 1H, aromatic),

  • δ 3.83 (s, 3H, -CH₃),

  • δ 7.18–8.04 (m, 7H, aromatic).

¹³C NMR (CDCl₃, 125.7 MHz) :

  • δ 144.2 (C-I),

  • δ 29.5 (-CH₃),

  • δ 109.0–135.0 (aromatic carbons).

The downfield shift of the methyl group (δ 3.83) compared to typical aliphatic protons (δ 1–2) indicates conjugation with the carbazole π-system .

Mass Spectrometry

Low-resolution mass spectrometry (LRMS) data confirm the molecular ion peak at m/z 307.13 [M+H]⁺, consistent with the molecular formula C₁₃H₁₀IN . High-resolution mass spectrometry (HRMS) reveals an exact mass of 306.986 g/mol .

Applications in Materials Science and Medicinal Chemistry

Fluorescent Probe Development

9H-Carbazole, 3-iodo-9-methyl- serves as a precursor for permanganate-sensitive fluorescent probes. In a 2019 study :

  • Probe Design: The compound was functionalized with a benzothiazole group to create a turn-on sensor for MnO₄⁻.

  • Performance: Detection limit of 0.2 μM in aqueous media, with a 12-fold fluorescence enhancement upon MnO₄⁻ binding .

This application leverages the carbazole core’s rigid structure and the iodine atom’s heavy atom effect, which enhances spin-orbit coupling for improved fluorescence quenching.

Industrial and Patent Landscape

Key Patents

  • US2008/174237 A1: Samsung SDI Co., Ltd. discloses the use of carbazole derivatives, including 3-iodo-9-methylcarbazole, as hole-transporting materials in organic light-emitting diodes (OLEDs) .

  • WO2016/178234: Application in perovskite solar cells as an electron-blocking layer to improve device efficiency.

Scale-Up Challenges

  • Purification: High melting points (>200°C) complicate recrystallization.

  • Cost: Iodine substituents increase raw material expenses compared to chloro- or bromo-analogs.

Future Directions and Research Opportunities

Green Synthesis Methods

Developing catalytic methylation processes using dimethyl carbonate instead of iodomethane could reduce halogen waste.

Biomedical Applications

Conjugating the compound with monoclonal antibodies may enable targeted drug delivery systems, exploiting the iodine atom for radioimaging.

Computational Studies

Density functional theory (DFT) calculations could optimize substituent effects on HOMO-LUMO gaps for tailored optoelectronic properties .

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